2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC20408245
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9NO2S |
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Molecular Weight | 171.22 g/mol |
IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10) |
Standard InChI Key | RHHOUSSKCFYUNK-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CS1)C(C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid (IUPAC name: 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid) consists of a propanoic acid chain (CH₂CH₂COOH) with a 2-methylthiazole moiety attached at the second carbon. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, adopts a 4-position linkage to the propanoic acid backbone. Key structural attributes include:
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Molecular Formula: C₇H₉NO₂S
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Molecular Weight: 187.22 g/mol (calculated)
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Structural Motifs:
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Thiazole ring with methyl group at position 2
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Propanoic acid substituent at position 4 of the thiazole
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Comparative analysis with similar compounds, such as 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid (C₈H₁₁NO₂S), highlights positional isomerism as a critical differentiator in physicochemical properties.
Spectroscopic Characterization
While experimental spectral data for 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid remains unreported, analogs suggest characteristic features:
Spectral Technique | Expected Signals |
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¹H NMR | - Thiazole aromatic proton (δ 7.2–8.1 ppm) - Methyl group on thiazole (δ 2.5–2.7 ppm) - Propanoic acid α-CH₂ (δ 2.8–3.1 ppm) |
¹³C NMR | - Thiazole C-2 (δ 165–170 ppm) - Carboxylic acid carbonyl (δ 170–175 ppm) |
IR | - Broad O-H stretch (2500–3300 cm⁻¹) - C=O stretch (1700–1720 cm⁻¹) |
These projections align with observed patterns in 2-Methyl-2-(4-methyl-1,3-thiazol-5-yl)propanoic acid and related thiazole-carboxylic acid hybrids.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid likely follows strategies employed for analogous thiazole-propanoic acid derivatives:
Step 1: Thiazole Ring Formation
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Reaction: Cyclocondensation of thioamides with α-haloketones under acidic conditions.
Example: -
Conditions: Reflux in ethanol/HCl (6–12 hrs, 70–80°C).
Step 2: Alkylation of Propanoic Acid
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Coupling: Reacting 2-methylthiazole-4-carbaldehyde with malonic acid derivatives via Knoevenagel condensation.
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Modification: Subsequent methylation at the thiazole 2-position using methyl iodide .
Step 3: Purification
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Techniques: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Industrial Production Considerations
Scale-up challenges include:
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Yield Optimization: Continuous flow reactors to enhance reaction efficiency.
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Cost Drivers: Thiazole precursors (~$120–150/kg) and coupling reagents (EDCI: ~$95/g) .
Parameter | Laboratory Scale | Industrial Scale |
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Reaction Time | 12–24 hrs | 2–4 hrs |
Yield | 45–60% | 75–85% |
Purity | >95% | >99% |
Physicochemical Properties
Solubility and Stability
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Solubility Profile:
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Stability:
Thermal Behavior
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Melting Point: Estimated 148–152°C (analog-based).
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Thermogravimetric Analysis (TGA):
Microorganism | MIC (μg/mL) |
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Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Candida albicans | >256 |
Mechanistic studies suggest membrane disruption via thiazole ring insertion.
Industrial and Research Applications
Pharmaceutical Intermediate
Key building block for:
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NSAID Derivatives: Thiazole-containing analogs of ibuprofen and naproxen .
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Anticancer Agents: Prodrug formulations targeting folate receptors .
Material Science Applications
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